

PF-05089771: A Technical Guide to its Mechanism of Action on Nav1.7

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Compound of Interest

Compound Name: PF 05089771

Cat. No.: B609952

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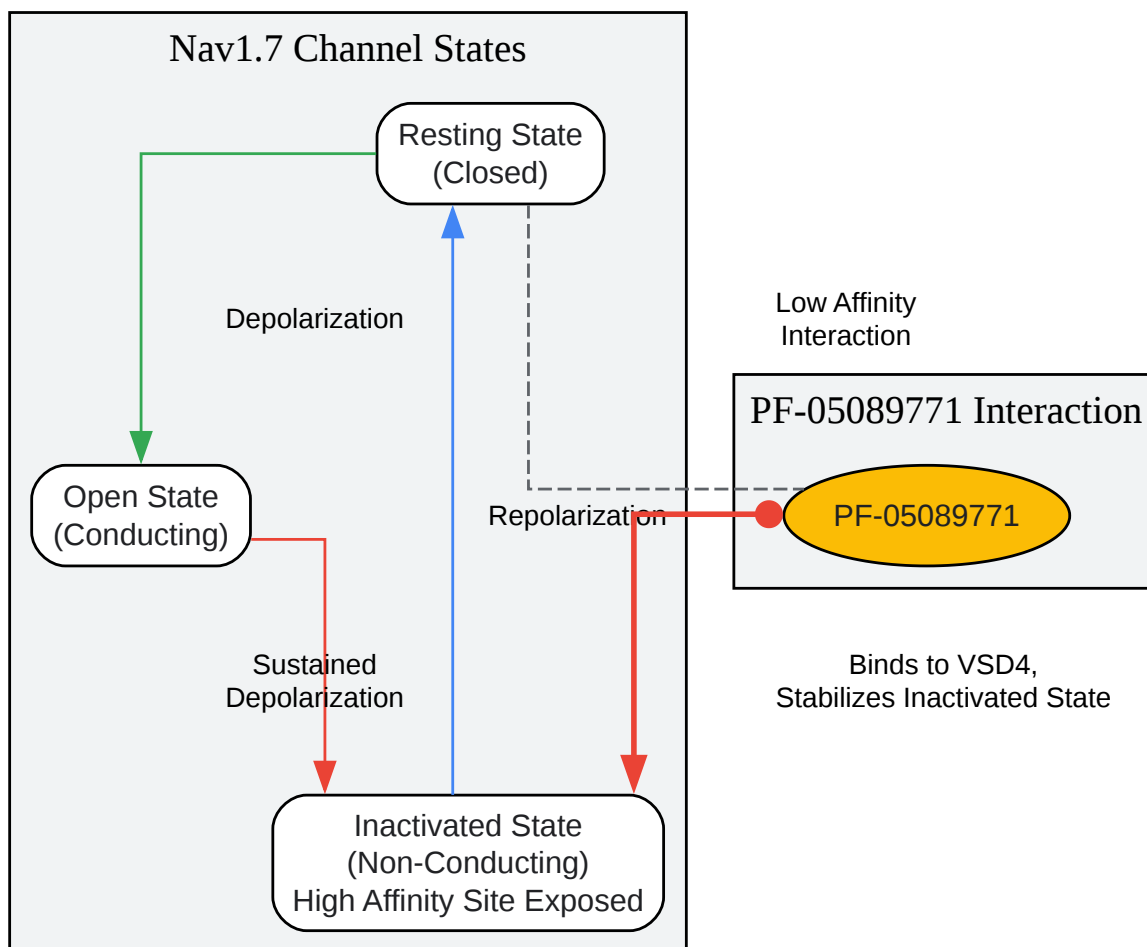
This document provides an in-depth technical overview of PF-05089771, a potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7. Human genetic studies have identified Nav1.7 as a critical mediator of pain sensation, making it a compelling target for the development of novel analgesics.[1][2] PF-05089771 was developed to selectively block this channel, thereby reducing nociceptor excitability. This guide details the compound's mechanism of action, potency, selectivity, and the key experimental protocols used for its characterization.

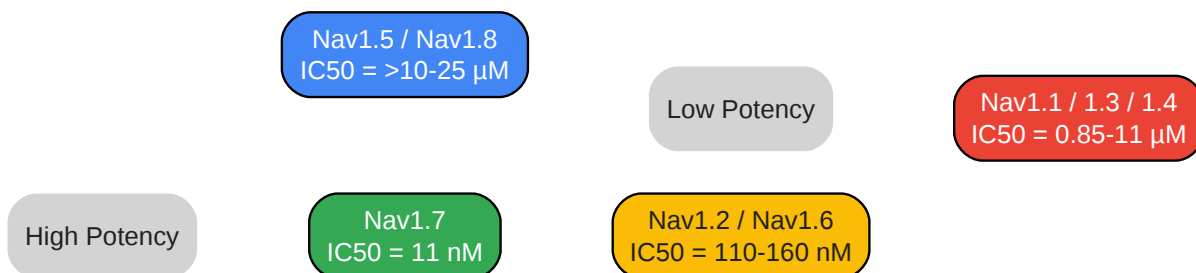
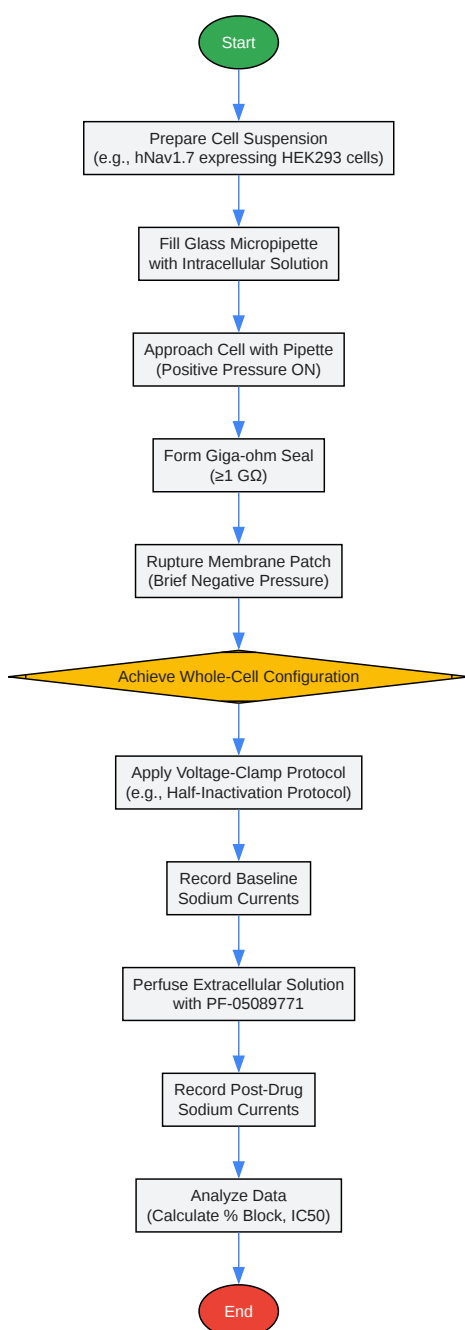
Core Mechanism of Action: State-Dependent Blockade

PF-05089771 is an arylsulfonamide compound that exhibits a state-dependent mechanism of action, binding with significantly higher affinity to the inactivated state of the Nav1.7 channel compared to the resting state.[3][4][5] The potency of the block is nearly 1000-fold greater for inactivated channels versus resting channels.[5] This inhibition is achieved through interaction with the voltage-sensor domain (VSD) of Domain IV (VSD4).[2][3][6]

The binding of PF-05089771 to the VSD4 stabilizes the channel in a non-conducting, inactivated conformation.[3][6] This action demonstrates a slow onset that is dependent on both depolarization and drug concentration, with a correspondingly slow recovery from the block.[6] The inhibitory profile suggests that a conformational change in the VSD4 upon depolarization is

the key event that reveals the high-affinity binding site for PF-05089771.[6] Interestingly, the onset of block develops at similar rates for both fast and slow inactivated states, indicating that the duration of depolarization is more critical than the specific type of inactivated state the channel occupies.[3][6]





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